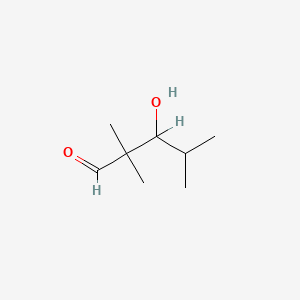

2,2,4-Trimethyl-3-hydroxypentanal

Description

Contextualization within Aldol (B89426) Chemistry and Carbonyl Condensations

2,2,4-Trimethyl-3-hydroxypentanal is a product of the aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. wisdomlib.org This reaction involves the combination of two carbonyl compounds, such as aldehydes or ketones, to form a β-hydroxy aldehyde or ketone. wisdomlib.orgquora.com Specifically, this compound is synthesized through a crossed aldol condensation between propanal and 2-methylpropanal (isobutyraldehyde) under basic conditions.

The mechanism of the aldol reaction proceeds in several steps:

Enolate Formation: A base abstracts an alpha-hydrogen from one of the aldehyde molecules, forming a nucleophilic enolate. quora.com

Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of the second aldehyde molecule. quora.com

Protonation: The resulting alkoxide intermediate is protonated to yield the final β-hydroxy aldehyde.

In the case of this compound, this process can lead to the formation of four different isomers due to the nature of the cross-condensation. The reaction can be catalyzed by bases like sodium hydroxide (B78521) or tertiary amines, and is often carried out at temperatures between 35-80°C.

Significance and Research Trajectories of Complex Branched Aldols

Complex branched aldols, such as this compound, are significant for several reasons. Their intricate structures, featuring multiple stereocenters, make them valuable building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. numberanalytics.comresearchgate.net The aldol reaction's ability to create multiple stereocenters in a single step is a key advantage in synthetic chemistry. numberanalytics.com

The steric hindrance provided by the methyl groups at the 2, 2, and 4 positions of this compound influences its reactivity and physical properties. This structural complexity presents both challenges and opportunities for chemists. Current research trajectories in this area focus on:

Developing more efficient and selective catalysts to control the stereochemical outcome of the reaction. numberanalytics.com

Improving reaction conditions to enhance yields and reduce the formation of side products. numberanalytics.com

Exploring novel applications of these complex molecules in materials science and as intermediates for polyesters and plasticizers.

Overview of Existing Synthetic and Mechanistic Insights

The primary synthetic route to this compound is the base-catalyzed crossed aldol condensation of propanal and 2-methylpropanal. The reaction mechanism is well-established and follows the general pathway for base-catalyzed aldol reactions. masterorganicchemistry.com The formation of the enolate is a critical step, and the choice of base can influence the reaction's efficiency. quora.com

Under certain conditions, such as heating or the presence of acid, the initial aldol addition product can undergo dehydration to form an α,β-unsaturated aldehyde. masterorganicchemistry.com This subsequent reaction is known as the aldol condensation. masterorganicchemistry.com

The table below summarizes the key reactants and conditions for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Major Product |

| Propanal | 2-Methylpropanal | NaOH or tertiary amine | 35–80°C, basic ion exchanger | This compound |

Identification of Key Research Questions and Gaps in Current Literature

Despite the foundational understanding of the synthesis of this compound, several research questions and gaps in the literature remain:

Stereoselective Synthesis: While the synthesis produces a mixture of isomers, there is a need for the development of highly stereoselective methods to produce a single, desired stereoisomer of this compound. This would be highly valuable for applications where specific stereochemistry is crucial.

Catalyst Development: Research into more efficient and recyclable catalysts for the aldol condensation could lead to more sustainable and cost-effective production methods. rsc.org While basic catalysts are common, exploring acid catalysts, acid-base amphoteric catalysts, and ionic liquids could offer advantages in terms of conversion rates and product separation. rsc.org

Detailed Mechanistic Studies: While the general mechanism is known, more detailed computational and experimental studies could provide deeper insights into the transition states and intermediates involved in the formation of this compound. This could aid in the rational design of more selective catalysts.

Applications: The potential applications of this compound as an intermediate in the synthesis of other valuable chemicals, such as polyesters and plasticizers, are mentioned but not extensively explored. Further research is needed to fully investigate and develop these applications.

Biological Activity: The potential biological activities of this compound and its derivatives are an underexplored area. Given that many complex aldol products have biological relevance, this represents a significant avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,2,4-trimethylpentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)7(10)8(3,4)5-9/h5-7,10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMMQWRIAMEIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445942 | |

| Record name | 2,2,4-Trimethyl-3-hydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-79-6 | |

| Record name | 2,2,4-Trimethyl-3-hydroxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,4 Trimethyl 3 Hydroxypentanal

Direct Aldol (B89426) Condensation Routes to 2,2,4-Trimethyl-3-hydroxypentanal

The direct aldol condensation of isobutyraldehyde (B47883) is the most straightforward method for producing this compound. This process can be catalyzed by a variety of agents, including bases, heterogeneous catalysts, and more sophisticated organocatalytic and metal-catalyzed systems designed for enantioselective synthesis.

Homogeneous base catalysis is a well-established method for the aldol condensation of isobutyraldehyde. Strong bases such as sodium hydroxide (B78521) (NaOH) are effective in deprotonating the α-carbon of an isobutyraldehyde molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second isobutyraldehyde molecule. researchgate.netscirp.org The resulting alkoxide is subsequently protonated to yield the β-hydroxy aldehyde, this compound. scirp.org

The reaction kinetics using NaOH as a catalyst have been studied, indicating that the process is complex and can be accompanied by side reactions, including the Cannizzaro reaction and the Tishchenko reaction, which leads to the formation of esters. scirp.orgscirp.org Careful control of reaction conditions such as temperature, catalyst concentration, and reaction time is crucial to maximize the yield of the desired aldol product. scirp.org For instance, kinetic studies have been performed at 60°C using a 40% NaOH solution to characterize the reaction rates. researchgate.net

Tertiary amines are also employed as catalysts for aldol condensations. While they are generally weaker bases than alkali metal hydroxides, they can effectively promote the reaction. The mechanism involves the formation of an enamine intermediate. However, in the context of isobutyraldehyde self-condensation, their application is less frequently detailed in readily available literature compared to stronger bases.

| Parameter | Value | Notes |

|---|---|---|

| Catalyst | Sodium Hydroxide (NaOH) | Typically used as an aqueous solution (e.g., 40%) |

| Temperature | ~60°C | Thermostated reaction vessel |

| Reaction Time | 2 - 60 min | Kinetics studied over this time range |

| Initial Reactants | Isobutyraldehyde and 3-hydroxy-2,2,4-trimethylpentyl isobutyrate | Kinetic study involved mixtures of reactant and a downstream product |

To overcome issues associated with homogeneous catalysts, such as difficult separation and waste generation, heterogeneous catalysts like basic ion exchange resins are utilized. acs.org Strongly basic type I anion exchange resins, such as those with quaternary ammonium (B1175870) functional groups (e.g., Amberlyst A26), can effectively catalyze the aldol condensation. acs.org The resin provides a solid surface with basic sites that facilitate the deprotonation of isobutyraldehyde, initiating the condensation reaction.

This approach offers significant process advantages, including the potential for continuous flow operation in a fixed-bed reactor and simplified catalyst recovery and reuse. acs.org The performance of these resins is influenced by factors such as temperature, solvent, and the presence of water. For analogous aldol reactions, studies have shown that the addition of water can positively affect selectivity and the operational lifetime of the resin catalyst. acs.org While specific data for isobutyraldehyde dimerization is limited in the reviewed literature, the performance of these resins in similar reactions provides insight into their potential. For example, in the condensation of citral (B94496) with acetone, Amberlyst A26 OH showed high selectivity towards the desired product.

| Catalyst | Reaction | Conversion | Selectivity | Source |

|---|---|---|---|---|

| Amberlyst A26 OH | Citral + Acetone | 82.8% (after 240 min, 1st cycle) | 97.8% | acs.org |

| Lewatit K 6465 | Citral + Acetone | Data not specified | Data not specified | acs.org |

The development of asymmetric methods to produce a single enantiomer of this compound is a significant area of research. This involves the use of chiral metal catalysts that can direct the formation of one stereoisomer over the other. The general approach relies on a chiral Lewis acid complex that activates an aldehyde towards nucleophilic attack. nih.govnih.gov

While the concept of using chiral metal complexes, such as those involving titanium or copper, is well-established for asymmetric aldol reactions, specific applications to the self-condensation of isobutyraldehyde are not extensively documented in the surveyed literature. nih.govmsu.edu Research in this area often focuses on crossed-aldol reactions, where isobutyraldehyde is reacted with a different carbonyl compound. For example, chiral phosphoramide-catalyzed reactions of isobutyraldehyde trichlorosilyl (B107488) enolate with various other aldehydes have been described, yielding products with moderate to good enantioselectivities. nih.gov These studies demonstrate the potential for metal-catalyzed asymmetric synthesis, though a dedicated system for the highly enantioselective dimerization of isobutyraldehyde remains a specialized challenge.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. Small chiral organic molecules, such as the amino acid L-proline and its derivatives, are effective catalysts for aldol reactions. nih.govconcordia.ca The mechanism typically involves the formation of a chiral enamine intermediate from the catalyst and one molecule of the aldehyde donor (in this case, isobutyraldehyde). This enamine then attacks a second aldehyde molecule (the acceptor), with the stereochemistry being controlled by the chiral catalyst. concordia.ca

Studies on proline-catalyzed reactions involving isobutyraldehyde often use it as a donor with a different acceptor, like acetone, to prevent self-condensation. nih.govconcordia.ca The self-reaction of isobutyraldehyde is sometimes suppressed due to steric hindrance, making the cross-condensation more favorable, especially when the other reactant is used in excess. concordia.ca However, the potential for organocatalytic self-condensation exists. Research on bifunctional catalysts, such as those based on chiral diamines with a thiourea (B124793) motif, has shown high efficiency and enantioselectivity in reactions involving isobutyraldehyde, demonstrating the viability of forming chiral enamines from this substrate. mdpi.commdpi.com These catalysts activate the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) simultaneously, leading to high stereocontrol. mdpi.com Although direct reports on the highly enantioselective self-condensation of isobutyraldehyde using these catalysts are sparse, the principles establish a clear pathway for future research.

Precursor Chemistry and Alternative Pathway Exploration

Beyond direct condensation, the synthesis of this compound is intrinsically linked to the chemistry of its sole precursor, isobutyraldehyde.

The dimerization of isobutyraldehyde is the central transformation in the synthesis of this compound. This reaction is, by definition, the aldol self-condensation of isobutyraldehyde. The initial product, the aldol adduct, can subsequently undergo further reactions. Under certain conditions, a third molecule of isobutyraldehyde can react with the initial aldol product in a Tishchenko-type reaction to form a C12 ester, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate. researchgate.net This subsequent reaction highlights the complex nature of the isobutyraldehyde condensation process, where the desired aldol is an intermediate that can be converted into other products depending on the reaction conditions and catalysts employed. researchgate.netscirp.org

Multi-component Reaction Incorporations of the this compound Scaffold

Extensive investigation of scientific literature reveals a notable absence of published research detailing the specific incorporation of the this compound scaffold into multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. While aldehydes are common starting materials for well-known MCRs such as the Passerini and Ugi reactions, the unique structural features of this compound present significant challenges that may account for its apparent non-use in this context.

The primary challenge is the substantial steric hindrance surrounding the aldehyde functional group. The presence of two methyl groups at the C2 position and another at the C4 position creates a sterically crowded environment. This bulkiness can impede the approach of other reactants, such as isocyanides and amines, which is a critical step in the mechanisms of many MCRs.

Theoretical Considerations for MCR Incorporation

Despite the lack of experimental data, it is possible to theorize how this compound might act as a component in classic MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org The reaction begins with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. wikipedia.org This is followed by the addition of the isocyanide and the carboxylate anion. The steric bulk of this compound would hinder both the initial imine formation and the subsequent nucleophilic attack by the isocyanide, making the reaction sequence less favorable.

Furthermore, the β-hydroxy group on the this compound scaffold could potentially lead to competing side reactions under certain MCR conditions. For instance, sterically hindered β-hydroxy aldehydes can be susceptible to retro-aldol reactions, which would break the molecule down into its precursor aldehydes (propanal and 2-methylpropanal), further complicating the reaction mixture. youtube.com

The table below illustrates the theoretical components that would be involved if this compound were used in these MCRs.

| Reaction Type | Aldehyde Component | Other Reactants | Theoretical Product Class |

| Passerini Reaction | This compound | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | This compound | Amine, Carboxylic Acid, Isocyanide | Bis-Amide |

Mechanistic Investigations and Kinetic Studies

Elucidation of Aldol (B89426) Reaction Mechanisms for 2,2,4-Trimethyl-3-hydroxypentanal Formation

The synthesis of this compound is achieved through a base-catalyzed cross-aldol condensation between propanal and 2-methylpropanal (isobutyraldehyde). This reaction can yield up to four different products, making the selective formation of this compound a subject of detailed mechanistic study. vedantu.com The fundamental mechanism involves three key steps: deprotonation, nucleophilic attack, and protonation.

The stereochemical outcome of the aldol reaction is determined by the geometry of the transition state. The Zimmerman-Traxler model is a widely accepted framework for predicting the diastereoselectivity of aldol reactions. This model posits a chair-like six-membered transition state involving the enolate, the aldehyde, and the cation from the base. The substituents of the enolate and the aldehyde will preferentially occupy pseudo-equatorial positions to minimize steric strain, thus dictating the stereochemistry of the resulting aldol adduct.

In the formation of this compound, the reaction between the enolate of propanal and 2-methylpropanal proceeds through such a transition state. The geometry of the enolate (E or Z) will determine whether the syn or anti diastereomer is the major product. pharmacy180.com For instance, a Z-enolate is predicted to favor the formation of the anti product, while an E-enolate would lead to the syn product. pharmacy180.com The bulky trimethyl groups on the resulting structure significantly influence the stability of these transition states, with steric hindrance playing a key role. Computational studies using methods like Density Functional Theory (DFT) can be employed to model these transition state geometries and calculate their relative energies, providing a more detailed map of the reaction pathway. acs.org

The first step in the aldol reaction is the formation of an enolate by the deprotonation of an α-hydrogen from one of the aldehydes by a base. In the cross-aldol reaction between propanal and 2-methylpropanal, both aldehydes possess α-hydrogens and can potentially form an enolate. doubtnut.com However, the acidity of these α-hydrogens and the steric environment around them influence the rate and regioselectivity of enolate formation.

The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other aldehyde molecule. The steric bulk of both the enolate and the electrophilic aldehyde plays a significant role in this step. The presence of two methyl groups on the α-carbon of 2-methylpropanal creates considerable steric hindrance, which can affect the trajectory of the nucleophilic attack. This steric hindrance can also influence which aldehyde preferentially acts as the enolate donor and which acts as the carbonyl acceptor. In some cases, strong bases like lithium diisopropylamide (LDA) are used to pre-form a specific enolate in high concentration to control the outcome of the reaction. youtube.com The choice of solvent can also impact the reaction, with polar aprotic solvents potentially accelerating the reaction by stabilizing the transition states.

Kinetic Profiling of Synthesis and Degradation Pathways

The rates of formation and degradation of this compound are critical for optimizing its synthesis and understanding its stability.

Rate = k[propanal][2-methylpropanal]

where k is the rate constant. The reaction rate is also influenced by the concentration of the base catalyst.

The activation energy (Ea) for the aldol condensation provides insight into the temperature sensitivity of the reaction. For the self-condensation of propanal, an activation energy of 58 kJ/mol has been reported. researchgate.net Another source reports an activation energy of 45.6 kJ/mol for the aldol condensation forming this compound. The degradation of this compound can occur via a retro-aldol reaction, which is the reverse of its formation. This process is typically favored at higher temperatures. The thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of the reaction, determine the position of the equilibrium between the reactants and the aldol product. The aldol addition is generally exothermic, but the entropy change is negative, meaning that at higher temperatures, the equilibrium shifts back towards the starting materials.

Interactive Data Table: Kinetic Parameters for Reactions related to this compound

| Reaction | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Aldol Condensation | 1.2 x 10⁻³ s⁻¹ | 45.6 |

| Oxidation (KMnO₄) | 3.8 x 10⁻⁴ s⁻¹ | 68.3 |

| Reduction (NaBH₄) | 9.1 x 10⁻² s⁻¹ | 22.7 |

Note: The provided rate constants and activation energies are from a single source and may vary depending on specific reaction conditions such as temperature, catalyst, and solvent.

Stereochemical Control and Diastereoselectivity in Formation

The formation of this compound involves the creation of two new stereocenters at positions 3 and 4. This means that two pairs of enantiomers, or two diastereomers (syn and anti), can be formed. pharmacy180.com The control of this diastereoselectivity is a key challenge and a significant area of research in organic synthesis.

The diastereoselectivity is primarily governed by the geometry of the enolate (Z or E) that participates in the reaction. pharmacy180.com As predicted by the Zimmerman-Traxler model, a Z-enolate will preferentially lead to the anti-diastereomer, while an E-enolate will favor the formation of the syn-diastereomer. pharmacy180.com The relative amounts of the Z- and E-enolates can be influenced by the choice of base, solvent, and temperature. For example, the use of bulky bases tends to favor the formation of the Z-enolate.

Furthermore, the use of chiral catalysts can induce enantioselectivity, leading to the preferential formation of one of the four possible stereoisomers. For instance, proline and its derivatives have been used as organocatalysts in asymmetric aldol reactions, influencing the facial selectivity of the nucleophilic attack on the aldehyde. acs.orgnih.gov By carefully selecting the reaction conditions and catalysts, it is possible to achieve a high degree of control over the stereochemical outcome of the aldol condensation, leading to the desired stereoisomer of this compound.

Factors Governing Syn/Anti Diastereomer Ratios

The diastereoselectivity of the aldol reaction to produce this compound is primarily dictated by the geometry of the enolate intermediate and the nature of the metal counter-ion, which influences the structure of the reaction's transition state.

The Zimmerman-Traxler Model

The stereochemical outcome is most effectively rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state involving the metal enolate and the aldehyde. msu.edupharmaxchange.infopharmacy180.com The key principle of this model is the minimization of steric hindrance. Bulky substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to avoid destabilizing 1,3-diaxial interactions. pharmaxchange.info

Influence of Enolate Geometry

The geometry of the enolate, designated as either (Z) or (E), is a critical determinant of the final diastereomeric ratio. msu.edupharmacy180.com

(Z)-Enolates: Generally lead to the formation of the syn-diastereomer. In the chair-like transition state, the alkyl group of the aldehyde (the isopropyl group from isobutyraldehyde) orients itself equatorially to minimize steric clash. This arrangement forces the methyl group of the (Z)-enolate into an axial position, resulting in the syn product. msu.edustackexchange.com

(E)-Enolates: Preferentially yield the anti-diastereomer through a similar chair-like transition state where the substituent on the enolate is oriented to minimize steric strain, leading to the anti configuration. msu.edupharmaxchange.info

The selective formation of either the (Z) or (E) enolate is therefore a prerequisite for controlling diastereoselectivity. This is often achieved by carefully selecting the base and the metal cation used for deprotonation.

Role of Metal Enolates and Lewis Acids

The choice of metal in the enolate has a profound impact on stereoselectivity. Boron, titanium, and tin enolates are particularly well-studied and effective in this regard. stackexchange.com

Boron Enolates: Boron enolates are renowned for inducing very high levels of diastereoselectivity. pharmacy180.com The short length of the boron-oxygen bonds results in a more compact and rigid Zimmerman-Traxler transition state, which amplifies the steric interactions and enhances the energy difference between the pathways leading to the syn and anti products. pharmacy180.com For instance, dialkylboron triflates are known to selectively generate (Z)-enolates, which subsequently furnish the syn-aldol product with high fidelity. harvard.edu

Titanium and Tin Enolates: These metal enolates also exhibit a strong preference for forming (Z)-enolates and, by extension, the syn-aldol adducts through a highly organized cyclic transition state. stackexchange.com

Lewis Acid Catalysis (Mukaiyama Aldol Reaction): When silyl (B83357) enol ethers are used as the enolate source, a Lewis acid catalyst is required to activate the aldehyde. These reactions, known as Mukaiyama aldol reactions, often proceed through a more flexible, open transition state rather than the closed Zimmerman-Traxler model. msu.edumsu.edu Consequently, the diastereoselectivity is typically lower, although a preference for the syn isomer is still commonly observed with both (E)- and (Z)-silyl enol ethers. msu.edu

The following table illustrates the influence of the enolate type on the diastereomeric ratio in aldol reactions leading to β-hydroxy carbonyl compounds.

| Enolate Type/Catalyst | Predominant Enolate Geometry | Predominant Product | Typical Syn:Anti Ratio |

| Lithium Enolate | Mixture (condition dependent) | Mixture | Variable |

| Boron Enolate (from Bu₂BOTf) | (Z) | syn | >98:2 |

| Boron Enolate (from c-Hex₂BCl) | (E) | anti | >3:97 |

| Titanium Enolate (TiCl₄) | (Z) | syn | High syn selectivity |

| Silyl Enol Ether (TiCl₄) | N/A (Open TS) | syn (preferred) | ~70:30 to 85:15 |

This table presents representative data based on established principles of aldol stereocontrol.

Chiral Catalyst Design for Enantiomeric Excess Optimization

Achieving high enantiomeric excess (ee) in the synthesis of this compound requires the use of chiral catalysts or auxiliaries that can effectively differentiate between the two enantiotopic faces of the reacting partners.

Organocatalysis

The use of small organic molecules as chiral catalysts has emerged as a powerful strategy. Proline and its derivatives are particularly successful in catalyzing asymmetric aldol reactions. nih.gov

Proline and its Derivatives: L-proline catalyzes the reaction by forming a chiral enamine intermediate with the donor aldehyde. nih.govnih.gov The stereochemical outcome is directed by the rigid structure of the proline ring and a network of hydrogen bonds in the transition state, which mimics the active site of a Class I aldolase (B8822740) enzyme. nih.gov By modifying the proline structure, catalyst performance can be fine-tuned. For example, siloxyproline derivatives have demonstrated exceptional activity and selectivity, affording aldol products with excellent ee and diastereoselectivity. nih.gov The presence of water has been found to be a critical factor for achieving optimal results with these catalysts. nih.gov

Chiral Auxiliaries

An alternative approach involves covalently attaching a chiral auxiliary to one of the reactants. The auxiliary creates a chiral environment that directs the approach of the other reactant.

Evans Oxazolidinones: A well-established method involves using N-acyl oxazolidinones, such as those developed by David A. Evans. scispace.com The chiral auxiliary is attached to the propionate-equivalent reactant. Formation of a boron enolate from this species, followed by reaction with an aldehyde like isobutyraldehyde (B47883), proceeds with exceptionally high diastereofacial selectivity, leading to the desired aldol product with a predictable absolute stereochemistry. harvard.eduscispace.com After the reaction, the auxiliary can be cleaved and recovered.

Chiral Lewis Acid Catalysis

Chiral Lewis acids can coordinate to the aldehyde, rendering it more electrophilic and simultaneously shielding one of its enantiotopic faces. This allows the enolate to attack from a specific direction, inducing enantioselectivity. msu.edu Research has explored various metal-ligand complexes for this purpose. For instance, copper(II) complexes derived from chiral amino acids have been shown to catalyze Diels-Alder reactions in aqueous media, a principle that extends to aldol-type additions. scispace.com Similarly, gold-based catalysts have been employed in hydrative aldol reactions, using a chiral auxiliary to achieve excellent enantioselectivity (up to 99% ee). nih.gov

The table below summarizes the performance of different catalytic systems in achieving enantioselectivity.

| Catalyst / Auxiliary | Catalyst Type | Typical Enantiomeric Excess (ee) |

| L-Proline | Organocatalyst | 90-99% |

| trans-4-Siloxy-L-proline | Organocatalyst | >95% |

| Evans Oxazolidinone | Chiral Auxiliary | >99% |

| (R)-BINAP-AgOTf Complex | Chiral Lewis Acid | 90-97% |

| RuPhosAuNTf₂ / Chiral Ynamide | Transition Metal / Chiral Substrate | >99% |

This table presents representative data based on findings from asymmetric aldol reaction literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,2,4-Trimethyl-3-hydroxypentanal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov

Given the structure of this compound, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and correlation charts. libretexts.orglibretexts.org The aldehydic proton (H1) is expected to appear in the highly deshielded region of the ¹H spectrum, typically between 9-10 ppm. libretexts.org The protons on the carbon bearing the hydroxyl group (H3) and the adjacent isopropyl group (H4) would resonate in the range of 3-4 ppm. The various methyl protons would appear in the more shielded upfield region, generally between 0.8 and 1.5 ppm. libretexts.org

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group would be the most downfield signal, typically found between 200-205 ppm. The carbon attached to the hydroxyl group (C3) would appear around 70-80 ppm, while the remaining aliphatic carbons would resonate in the 10-50 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Proton (¹H) Predicted Shift (ppm) | Carbon (¹³C) Predicted Shift (ppm) | Notes |

| C1 (CHO) | 9.5 - 9.9 | 202 - 206 | Aldehyde proton is a singlet. |

| C2 (C(CH₃)₂) | - | 45 - 55 | Quaternary carbon, no attached proton. |

| C3 (CHOH) | 3.5 - 4.0 | 75 - 85 | Chemical shift is dependent on solvent and H-bonding. |

| C4 (CH(CH₃)₂) | 1.8 - 2.2 | 30 - 35 | Methine proton, likely a multiplet. |

| C5 (Aldehyde C-H) | 9.5 - 9.9 | - | - |

| C2-Methyls | 1.0 - 1.2 | 20 - 25 | Two singlets due to stereotopicity or one singlet. |

| C4-Methyls | 0.9 - 1.1 | 15 - 20 | Two doublets due to coupling with H4. |

| OH | Variable (1-5) | - | Broad singlet, position depends on concentration/solvent. |

To definitively assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. slideshare.netepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, a COSY spectrum would show a crucial correlation between the proton on C3 (the alcohol) and the proton on C4 (the isopropyl methine). It would also show coupling between the C4 methine proton and the two diastereotopic methyl groups attached to it.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing one-bond (¹J_CH) connectivity. sdsu.eduyoutube.com An HSQC spectrum would link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the aldehydic proton to the aldehydic carbon and the C3 proton to the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is critical for piecing together the molecular skeleton, especially around quaternary centers. epfl.chyoutube.com Key HMBC correlations for this molecule would include:

The aldehydic proton (H1) showing a correlation to the quaternary C2.

The methyl protons at C2 showing correlations to C1, C2, and C3.

The proton at C3 showing correlations to C2, C4, and the C4-methyl carbons.

Since this compound possesses two stereocenters (C3 and C4), it can exist as a mixture of enantiomers and diastereomers. NMR spectroscopy, in conjunction with chiral resolving agents, can be used to determine the enantiomeric excess (ee) of a sample. Chiral shift reagents, often lanthanide-based complexes, can be added to the NMR sample. nih.govacs.org These reagents form diastereomeric complexes with each enantiomer, causing the NMR signals of the once-indistinguishable enantiomers to have different chemical shifts. acs.org The integration of these separated signals allows for the direct quantification of the enantiomeric ratio.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of this compound with high accuracy. HRMS provides a precise mass measurement of the molecular ion, allowing for the calculation of its exact molecular formula (C₈H₁₆O₂). nih.gov

Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. Analyzing these fragments helps to confirm the structure. Key fragmentation pathways for this compound would include:

Alpha-Cleavage: This is a characteristic fragmentation for carbonyl compounds. libretexts.orgmiamioh.edu Cleavage of the bond between C1 and C2 would result in the loss of the formyl radical (•CHO, 29 Da) or the C₇H₁₅O⁺ fragment. Cleavage on the other side of the carbonyl, between C2 and C3, is also possible.

McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo a McLafferty rearrangement. libretexts.org In this case, it would involve the transfer of a hydrogen atom from one of the C4-methyl groups to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, resulting in a neutral enol fragment and a charged alkene.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Mass/Charge) | Possible Fragment Identity | Fragmentation Pathway |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [M - CH₃]⁺ | Loss of a methyl radical |

| 126 | [M - H₂O]⁺ | Dehydration (loss of water) |

| 115 | [M - CHO]⁺ | Alpha-cleavage |

| 101 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 71 | [C₄H₇O]⁺ | Cleavage at C3-C4 bond |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Isopropyl cation or acylium ion |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying polar bonds. The spectrum of this compound is expected to show two highly characteristic absorptions: libretexts.org

A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ , corresponding to the C=O stretching vibration of the aliphatic aldehyde.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.

Aldehydes also often show characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹ . libretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar bonds and symmetric vibrations. libretexts.org While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum. nih.gov Raman spectroscopy can provide detailed information about the carbon backbone and C-C stretching vibrations. nih.govresearchgate.net Analysis of the Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can yield insights into the conformational preferences of the molecule. researching.cn

X-ray Crystallography for Solid-State Structural Elucidation (if crystalline forms are amenable)

X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state, including absolute stereochemistry. acs.org However, this technique is entirely dependent on the ability to grow a single crystal of suitable quality.

For this compound, which is a liquid at room temperature, obtaining a crystalline form would require low-temperature crystallization techniques. If a suitable crystal could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and the relative stereochemistry of the C3 and C4 chiral centers. For chiral compounds, analysis of a single crystal allows for the determination of the absolute configuration, for instance, distinguishing the (3R, 4R) from the (3S, 4S) enantiomer. While no crystal structure for this specific compound is publicly available, the technique remains the gold standard for structural elucidation should a crystalline derivative be prepared. mdpi.com

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating volatile components and identifying them. acs.org It is an ideal method for assessing the purity of a sample of this compound, detecting any residual starting materials (e.g., propanal, isobutyraldehyde) or side-products from its synthesis. researchgate.netnih.gov The retention time from the GC provides a measure of the compound's identity, while the mass spectrum provides structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for less volatile impurities or for preparative separation of diastereomers.

Chiral Chromatography: To separate the enantiomers of this compound, chiral chromatography is necessary. This can be accomplished using either chiral GC or chiral HPLC. nih.gov

Chiral Gas Chromatography: Using a capillary column with a chiral stationary phase (CSP), such as a derivatized cyclodextrin, the enantiomers can be separated based on the differential stability of the transient diastereomeric complexes they form with the stationary phase. chromatographyonline.comchromatographyonline.comnih.gov This allows for the analytical determination of the enantiomeric excess.

Chiral HPLC: Similarly, HPLC columns with chiral stationary phases can be used to resolve the enantiomers, and this method is also amenable to preparative scale separations to obtain enantiopure material.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds within a complex mixture. For the analysis of this compound, a common approach involves Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This method is particularly effective for isolating volatile analytes from a sample matrix without the need for solvents. researchgate.net

The process begins with the sample being heated in a sealed vial, allowing volatile compounds to accumulate in the headspace. A fused silica (B1680970) fiber coated with a stationary phase (the SPME fiber) is then exposed to the headspace, where it adsorbs the volatile analytes. researchgate.net Following adsorption, the fiber is transferred to the heated injection port of the gas chromatograph. The high temperature desorbs the analytes from the fiber onto the GC column.

Within the GC, compounds are separated based on their boiling points and affinity for the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for definitive identification. GC-MS is crucial for monitoring the purity of this compound and identifying potential byproducts from its synthesis.

Detailed research findings from analyses of complex volatile mixtures demonstrate the typical parameters used in such separations. researchgate.netnih.gov

Interactive Table: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Value / Description | Purpose |

|---|---|---|

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Adsorbs a wide range of volatile and semi-volatile compounds from the sample headspace. |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar | A non-polar column that separates compounds primarily based on their boiling points. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | Transports the analyte through the column without reacting with it. |

| Oven Program | Initial temp 40°C, ramp to 250°C at 5°C/min, hold for 5 min | A controlled temperature gradient ensures efficient separation of compounds with different volatilities. |

| Injector Temp | 250°C | Ensures rapid and complete desorption of analytes from the SPME fiber. |

| Ion Source Temp | 230°C | Maintains the analyte in a gaseous state for efficient ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust method that creates reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 35-500 | Scans a wide range of mass-to-charge ratios to detect expected compounds and unknown byproducts. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Mixtures

For the analysis of this compound in non-volatile mixtures or for quantifying its degradation products, High-Performance Liquid Chromatography (HPLC) is the preferred method. This technique separates compounds dissolved in a liquid solvent (the mobile phase) by passing them through a column packed with a solid adsorbent material (the stationary phase).

The separation mechanism in HPLC is based on the differential partitioning of analyte molecules between the mobile and stationary phases. For a polar compound like this compound, a common approach is to use an ion-exchange or reversed-phase column.

A study on the quantification of the related compound 3-hydroxypropionaldehyde (3-HPA) provides a robust methodological framework that can be adapted for this compound. rsc.org In such a setup, an Aminex HPX-87H column, which is designed for analyzing organic acids and alcohols, is often used. rsc.org The mobile phase is typically a dilute aqueous acid solution, such as sulfuric acid, which ensures that the hydroxyl and aldehyde functional groups are in a consistent protonation state. rsc.org

Detection can be achieved using a Refractive Index (RI) detector, which measures changes in the refractive index of the eluent and is a universal detector for any analyte, or a UV-Vis spectrophotometer set to a low wavelength (e.g., 210 nm) to detect the carbonyl group of the aldehyde. rsc.org This HPLC method is highly suitable for stability studies, allowing for the precise quantification of the parent compound and the appearance of degradation products over time. rsc.org

Interactive Table: Representative HPLC Parameters for Hydroxy Aldehyde Analysis

| Parameter | Typical Value / Description | Purpose |

|---|---|---|

| Column | Aminex HPX-87H (300 mm x 7.8 mm) | A cation exchange column suitable for separating small polar molecules like alcohols and aldehydes. rsc.org |

| Guard Column | Aminex HPX-87H Guard | Protects the main analytical column from contaminants, extending its lifetime. rsc.org |

| Mobile Phase | 0.005 M Aqueous H₂SO₄ | An acidic mobile phase to control the ionization state of the analyte and ensure good peak shape. rsc.org |

| Flow Rate | 0.6 mL/min | A controlled flow rate provides reproducible retention times for accurate quantification. rsc.org |

| Column Temp | 50°C | Elevated temperature reduces mobile phase viscosity and can improve separation efficiency. rsc.org |

| Injection Volume | 20 µL | A precise volume of the sample is injected for quantitative analysis. rsc.org |

| Detectors | Refractive Index (RI) and UV (210 nm) | RI provides universal detection, while UV at a low wavelength is sensitive to the aldehyde's carbonyl group. rsc.org |

| Internal Standard | Citric Acid or similar | A non-interfering compound added to samples and standards to correct for variations in injection volume. rsc.org|

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For a molecule like 2,2,4-trimethyl-3-hydroxypentanal, which has multiple rotatable bonds, DFT can be employed to identify its most stable three-dimensional arrangements, or conformations. By calculating the energies of different conformers, researchers can predict the most likely shape the molecule will adopt.

DFT studies also provide a detailed picture of the electronic structure. This includes the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. This information is crucial for understanding the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Properties for a Representative β-Hydroxy Aldehyde

| Property | Calculated Value | Significance |

| Relative Conformational Energy | 0.0 kcal/mol (most stable) | Identifies the lowest energy structure. |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ +1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 7.7 eV | An indicator of chemical reactivity and electronic stability. |

Note: The values in this table are representative for a typical β-hydroxy aldehyde and are not specific experimental or calculated data for this compound.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can be computationally intensive but often provide highly accurate results. A key application of ab initio calculations is the prediction of spectroscopic properties, which can then be compared with experimental spectra for structure verification.

For this compound, ab initio methods could be used to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. researchgate.net This is particularly useful for distinguishing between different isomers that may be formed during its synthesis. researchgate.netazom.com Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, helping to assign the various peaks in an experimental spectrum to specific molecular motions.

Reaction Pathway Modeling and Transition State Characterization

The formation of this compound occurs via a cross-aldol condensation of propanal and 2-methylpropanal. doubtnut.com Computational modeling can elucidate the detailed mechanism of this reaction, including the structures of transient intermediates and the energies of transition states.

By mapping the potential energy surface of the reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. This energy difference is the activation energy or energy barrier, which is a key determinant of the reaction rate.

For the aldol (B89426) condensation leading to this compound, calculations could be performed to compare the energy barriers for the formation of the four possible products, thus predicting the major and minor products of the reaction. vedantu.com Analysis of the transition state geometry provides insights into the key bond-forming and bond-breaking events.

Table 2: Example of Calculated Energy Barriers for a Cross-Aldol Condensation

| Reaction Step | Reactants | Product | Calculated Activation Energy (kcal/mol) |

| Enolate Formation | Propanal + Base | Propanal Enolate | ~ 15 |

| Nucleophilic Attack | Propanal Enolate + 2-Methylpropanal | Adduct Intermediate | ~ 10 |

| Protonation | Adduct Intermediate + H₂O | β-Hydroxy Aldehyde | ~ 5 |

Note: This table presents hypothetical energy barriers for the key steps in a representative cross-aldol condensation and does not reflect specific data for the synthesis of this compound.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. Studies on related aldol reactions have shown that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. mdpi.com

For this compound, an MD simulation could be used to study its conformational flexibility in different solvents. It would show how the molecule transitions between different low-energy conformations and how these dynamics are influenced by interactions with solvent molecules. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another, which can be important in the condensed phase. nih.govresearchgate.net

Applications of 2,2,4 Trimethyl 3 Hydroxypentanal in Advanced Chemical Synthesis and Materials Science

2,2,4-Trimethyl-3-hydroxypentanal as a Building Block in Complex Molecule Synthesis

The reactivity of its functional groups allows this compound to serve as a versatile starting material for more complex molecules. It is primarily recognized for its role as a building block in the synthesis of various organic compounds.

This compound is a key precursor in the synthesis of other organic intermediates, most notably in the production of certain esters. The compound's aldehyde and hydroxyl groups can undergo further reactions to create more complex structures. For example, the ester derivative, 2,2,4-trimethyl-3-hydroxypentyl isobutyrate, is synthesized from this parent compound. This derivative exhibits different physical and chemical properties, such as increased hydrophobicity, which makes it suitable for specific applications in the polymer and cosmetic industries. The transformation from the parent aldehyde to the ester derivative alters its reactive profile, particularly by passivating the highly reactive aldehyde group.

Below is a comparative table of the parent compound and its ester derivative:

| Property | This compound | 2,2,4-Trimethyl-3-hydroxypentyl Isobutyrate |

| Molecular Formula | C₈H₁₆O₂ | C₁₂H₂₂O₃ |

| Key Functional Groups | Aldehyde, Alcohol | Ester, Alcohol |

| Primary Application | Intermediate in organic synthesis | Plasticizer, Fragrance component |

| Key Characteristic | High reactivity of the aldehyde group | Higher hydrophobicity |

This table is generated based on data from the search results.

The dual functionality of this compound enables its use in synthesizing a range of molecules. The aldehyde group can participate in reactions with nucleophiles, while the hydroxyl group can be targeted in esterification or etherification reactions.

While this compound serves as a fundamental building block, its specific application as a central scaffold for constructing novel and complex chemical entities is not extensively documented in publicly available research. Its synthesis through the cross-aldol condensation of propanal and 2-methylpropanal provides a branched eight-carbon backbone. This structure could theoretically serve as a foundation for building larger molecules in medicinal or materials science research, but detailed studies demonstrating this role are limited. Ongoing research aims to explore its interactions with biomolecules, which may open avenues for its use in creating new bioactive compounds.

Role in Polymer Chemistry and Material Science

The compound finds significant application in the industrial production of polymers and other materials, primarily as a modifying agent or an intermediate for monomers.

This compound is utilized as an intermediate in the synthesis of polyesters and plasticizers. In these applications, the aldehyde group is typically converted into a more stable functional group, such as a hydroxyl or carboxyl group, before polymerization. For instance, reduction of the aldehyde would yield a diol, 2,2,4-trimethylpentane-1,3-diol, which can then be incorporated as a monomer into a polyester (B1180765) chain through condensation polymerization with a dicarboxylic acid. The bulky trimethyl groups on the polymer backbone would influence the material's properties, potentially increasing its thermal stability and solubility in organic solvents.

Detailed research findings on the specific influence of this compound or its derivatives on polymerization kinetics are not widely available. However, it can be inferred that the steric bulk imparted by the 2,2,4-trimethyl groups would have a significant impact. In polymerization reactions, such bulky structures can affect the rate of reaction by sterically hindering the approach of monomers to the active site of the growing polymer chain. This steric hindrance would also be expected to influence the final properties of the polymer, such as reducing chain packing and crystallinity, which could lead to lower density and increased flexibility.

Environmental Dynamics and Green Chemistry Perspectives

Environmental Occurrence and Distribution Studies

Specific research detailing the environmental occurrence and widespread distribution of 2,2,4-Trimethyl-3-hydroxypentanal is limited in publicly accessible literature. Its presence in the environment would likely stem from its production and use as a chemical intermediate. smolecule.com The physical and chemical properties of the compound, such as its water solubility and vapor pressure, would govern its partitioning between soil, water, and air. nih.govlookchem.com Given its use in the synthesis of products like polyesters and plasticizers, any potential release could occur during manufacturing, transport, or through the degradation of end-use products. smolecule.com However, without dedicated monitoring studies, its concentration and prevalence in various environmental compartments remain unquantified.

Life Cycle Assessment of this compound Production and Use

A formal, comprehensive Life Cycle Assessment (LCA) for the production and use of this compound has not been published in available literature. An LCA would evaluate the environmental impacts associated with the entire life cycle of the compound, from "cradle to grave."

Key stages for assessment would include:

Raw Material Acquisition : The primary synthesis route is the aldol (B89426) condensation of propanal and 2-methylpropanal (isobutyraldehyde). An LCA would assess the environmental footprint of producing these starting materials.

Manufacturing : This stage would analyze the energy inputs, catalyst usage (e.g., sodium hydroxide (B78521), ion exchange resins, or metal catalysts), and solvent use. It would also quantify waste generation, including byproducts from the reaction and aqueous waste from purification steps.

Use Phase : As an intermediate, its use in producing other chemicals like polyesters would be evaluated. This would include the efficiency of its conversion and any losses to the environment during subsequent processing.

End-of-Life : The final fate of the products containing derivatives of this compound would be considered, including their potential for recycling, degradation, or persistence in the environment.

Without a formal study, a quantitative assessment of its environmental impact remains speculative.

Sustainable Synthetic Methodologies and Waste Minimization Strategies

Efforts to develop more sustainable methods for synthesizing this compound focus on improving catalyst efficiency and minimizing waste. The conventional method involves a base-catalyzed aldol condensation, which is effective but can generate significant aqueous waste streams. Green chemistry principles have driven research into alternative catalytic systems.

Alternative Catalytic Approaches:

Ion Exchange Resins : The use of basic ion exchange resins (e.g., Amberlyst A26) as heterogeneous catalysts offers a significant advantage. These solid catalysts can be easily separated from the reaction mixture, enabling continuous flow processes and reducing the need for aqueous workups, thereby minimizing waste. This method, however, requires high-purity feedstocks to prevent the resin from fouling.

Asymmetric Catalysis : For producing specific stereoisomers, metal-catalyzed asymmetric synthesis has been explored. nih.gov Catalysts based on rhodium or iridium can achieve high enantiomeric excess. While this method offers high precision and low environmental impact in terms of byproducts, the high cost of the metal catalysts and the need for stringent anhydrous conditions currently limit its large-scale industrial feasibility.

The table below provides a comparative analysis of these synthetic methodologies.

Interactive Data Table: Comparison of Synthetic Methods for this compound

| Method | Catalyst Example | Cost | Scalability | Stereoselectivity (ee%) | Environmental Impact | Key Features |

| Homogeneous Base Catalysis | Sodium Hydroxide (NaOH) | Low | High | Not selective | Moderate | Generates aqueous waste, difficult catalyst separation. |

| Heterogeneous Catalysis | Ion Exchange Resin (Amberlyst A26) | Medium | High | Not selective | Low | Avoids aqueous workup, easy catalyst separation, suitable for continuous flow. |

| Asymmetric Metal Catalysis | Rhodium/Iridium Complexes | High | Low | 92-95% | Low | High stereocontrol, requires expensive catalysts and strict conditions. |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 2,2,4-trimethyl-3-hydroxypentanal is typically achieved through the self-condensation of isobutyraldehyde (B47883) or the cross-aldol condensation of propanal and isobutyraldehyde. The development of advanced catalytic systems is paramount for improving reaction rates, yields, and, crucially, the selectivity towards the desired product over side-reactions like dehydration or further condensation.

Future research will likely focus on several key areas of catalysis:

Acid-Base Bifunctional Catalysts: These materials possess both acidic and basic sites, which can act cooperatively to facilitate aldol (B89426) condensations. rsc.orgresearchgate.net The basic sites deprotonate the aldehyde to form the enolate, while the acidic sites activate the carbonyl group of the second aldehyde molecule, leading to a more efficient and selective reaction. Research is moving towards designing catalysts with optimized proximity and strength of these sites.

Solid and Supported Catalysts: Heterogeneous catalysts, such as basic resins, hydrotalcites, and functionalized oxides (e.g., MgO, ZrO2), offer significant advantages in terms of separation, recovery, and reusability, contributing to greener and more cost-effective processes. rsc.orgresearchgate.net Future work will involve developing more robust solid catalysts that resist leaching and deactivation under reaction conditions. Aminated materials, particularly those supported on water-tolerant polymers, show promise for their stability and selective component enrichment properties. tandfonline.comscispace.com

Organocatalysts: Small organic molecules, such as L-proline and its derivatives, have been shown to be effective catalysts for asymmetric aldol reactions. While the synthesis of this compound from achiral precursors does not inherently require enantioselectivity, the principles of organocatalysis can be applied to achieve high diastereoselectivity and yield under mild conditions. osti.gov

| Catalyst Type | Advantages | Research Focus Areas |

| Acid-Base Bifunctional | Cooperative activation, enhanced efficiency and selectivity. rsc.orgresearchgate.net | Optimization of acid-base site proximity and strength; development of novel support materials. |

| Solid/Supported Catalysts | Easy separation, reusability, reduced waste, potential for continuous flow processes. rsc.orgresearchgate.net | Improving catalyst stability, resistance to leaching and deactivation, development of water-tolerant supports. scispace.com |

| Organocatalysts | Mild reaction conditions, high selectivity, metal-free. osti.gov | Design of new catalysts for improved diastereoselectivity and applicability to industrial-scale synthesis. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. metoree.com Automated synthesis platforms, which integrate reaction execution, monitoring, and analysis, are set to accelerate research and development. sigmaaldrich.comwikipedia.orgchemspeed.com

For the synthesis of this compound, these technologies offer several prospective advantages:

Enhanced Process Control and Safety: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yield. mt.com The small reaction volumes inherent to flow systems also mitigate safety risks associated with exothermic reactions.

Increased Throughput and Efficiency: Automated platforms can perform numerous experiments in parallel, enabling rapid screening of catalysts, solvents, and reaction conditions to identify optimal synthesis routes. chemspeed.comcoleparmer.com This accelerates the development timeline from laboratory discovery to industrial production.

Seamless Integration: Flow chemistry can be coupled directly with purification and analysis techniques, creating a fully automated and streamlined manufacturing process. nih.gov This integration reduces manual handling and the potential for human error. sigmaaldrich.com

Future research will focus on developing dedicated flow reactors and automated systems optimized for aldol condensations, including the efficient mixing of reactants and the management of solid catalysts within the flow stream.

Exploration of Bio-Inspired Synthetic Routes and Chemoenzymatic Transformations

Nature utilizes enzymes called aldolases to perform aldol reactions with exceptional stereoselectivity and efficiency under mild, aqueous conditions. nih.govresearchgate.netacs.org Harnessing the power of biocatalysis presents a sustainable and powerful alternative to traditional chemical synthesis.

Key areas of future research include:

Enzyme Discovery and Engineering: The search for novel aldolases with high activity and stability towards non-natural substrates like isobutyraldehyde is a major research frontier. researchgate.net Furthermore, protein engineering and directed evolution techniques can be used to tailor existing enzymes, such as threonine aldolases or promiscuous enzymes like lipases, to enhance their performance for the specific synthesis of this compound. researchgate.netprinceton.edu

Chemoenzymatic Cascades: This approach combines enzymatic steps with traditional chemical reactions in a single pot. For instance, an enzymatic aldol reaction could be followed by a chemical reduction or oxidation step to produce derivatives of this compound, expanding the range of accessible molecules from a single bio-inspired pathway. The toolbox of enzymes capable of catalyzing various C-C bond formations is continually expanding. nih.govrsc.org

Whole-Cell Biocatalysis: Utilizing engineered microorganisms as whole-cell catalysts can eliminate the need for costly enzyme purification and cofactor regeneration, making the process more economically viable for large-scale production.

| Biocatalytic Approach | Description | Future Research Directions |

| Enzyme Catalysis | Use of isolated enzymes (e.g., aldolases, lipases) to catalyze the aldol reaction. nih.govresearchgate.net | Discovery of novel enzymes, protein engineering for enhanced substrate scope and stability. researchgate.net |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical reaction steps in a one-pot process. | Development of compatible reaction conditions for both enzyme and chemical catalyst. |

| Whole-Cell Biocatalysis | Use of engineered microorganisms to perform the desired transformation. | Metabolic engineering of host strains for high-yield production and tolerance to substrates/products. |

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction kinetics, intermediates, and byproduct formation is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time without disturbing the system. coleparmer.comoxinst.com

Emerging techniques and their applications include:

FlowNMR: By circulating the reaction mixture through an NMR flow cell, this technique provides continuous, quantitative data on the concentration of reactants, intermediates, and products, offering deep mechanistic insights. oxinst.com

Process Analytical Technology (PAT) with Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can provide rapid, real-time structural information on reaction components directly from the reaction mixture with minimal sample preparation. waters.com

Automated HPLC/LC-MS Systems: Walk-up automated reaction profiling systems can sample reactions at defined intervals, providing a data-rich profile of the reaction progress over time, which is invaluable for optimization. acs.orgacs.org

The integration of these real-time monitoring tools with automated synthesis platforms will enable data-driven optimization, leading to more efficient and robust synthetic routes.

Predictive Modeling and Machine Learning Applications in this compound Chemistry

The complexity of chemical reactions makes predicting outcomes a significant challenge. Machine learning (ML) and computational modeling are emerging as powerful tools to navigate this complexity. nih.gov

For the chemistry of this compound, future applications include:

Reaction Outcome Prediction: ML models, trained on large datasets of known reactions, can predict the likely products and yields for the aldol condensation of isobutyraldehyde under various conditions, guiding experimental design. nih.gov

Catalyst Design and Discovery: Computational models can be used to screen virtual libraries of potential catalysts, identifying candidates with optimal properties for enhanced activity and selectivity before they are synthesized in the lab.

Process Optimization: By analyzing data from high-throughput experiments, ML algorithms can identify complex relationships between reaction parameters and outcomes, accelerating the optimization process. nih.gov Δ²-learning models, for example, can accurately predict activation energies, a key parameter in reaction kinetics, at a fraction of the computational cost of traditional methods. nih.gov

Retrosynthesis: While the synthesis of this compound is straightforward, ML-based retrosynthesis tools can be valuable for designing synthetic routes to more complex derivatives, starting from the target molecule and working backward to available starting materials. youtube.com

The synergy between high-throughput experimentation, real-time analytics, and predictive modeling will undoubtedly accelerate the pace of discovery and innovation in the synthesis and application of this important chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,2,4-trimethyl-3-hydroxypentanal, and how can reaction conditions be optimized to minimize side products?

- Methodology : The synthesis likely involves aldol condensation or oxidation of a tertiary alcohol precursor. For example, ketone intermediates (e.g., 2-methyl-3-pentanone ) could be functionalized via selective reduction or hydroxylation. Optimizing reaction conditions (e.g., temperature, catalyst loading) is critical to avoid dehydration or over-oxidation. Techniques like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are essential for monitoring purity and identifying byproducts.

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methyl and hydroxyl groups, and infrared (IR) spectroscopy to confirm carbonyl (C=O) and hydroxyl (-OH) functionalities. Compare spectral data with structurally related compounds, such as 4-hydroxypentanal or 3-hydroxypentanoate derivatives . Discrepancies in chemical shifts may arise from steric effects due to the branched alkyl chain.

Q. What stability challenges are associated with this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under controlled humidity and temperature. Use high-performance liquid chromatography (HPLC) to quantify degradation products like trimethylpentenals or dimerized species. Reference safety data sheets for analogous aldehydes (e.g., 4-hydroxybenzaldehyde ) to infer storage recommendations (e.g., inert atmosphere, low-temperature storage).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Perform kinetic studies using nucleophiles (e.g., Grignard reagents) under varying steric environments. Compare reaction rates with less hindered aldehydes (e.g., pentanal ). Computational modeling (e.g., density functional theory, DFT) can predict transition-state geometries and electronic barriers . Experimental validation via NMR kinetics or X-ray crystallography may resolve steric clashes at the β-carbon.

Q. What catalytic systems are effective for asymmetric synthesis of this compound enantiomers?

- Methodology : Test chiral catalysts (e.g., proline-derived organocatalysts or metal-ligand complexes) in aldol reactions. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy . Reference methodologies for similar branched aldehydes, such as 3-phenylcyclopentanone derivatives , to identify catalyst-substrate compatibility.

Q. How can conflicting literature data on the compound’s solubility and polarity be resolved?

- Methodology : Re-evaluate solubility parameters (e.g., Hansen solubility parameters) experimentally. Compare with computational predictions using software like COSMO-RS. Cross-reference databases (e.g., PubChem ) for analogous compounds (e.g., 2-methyl-3-pentanol ) to identify trends in branched-chain hydrophobicity. Discrepancies may arise from impurities or measurement techniques (e.g., static vs. dynamic solubility).

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodology : Investigate polymorphism or hydrate formation via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Compare purification methods (e.g., recrystallization solvents) used in conflicting studies . Impurities from synthetic byproducts (e.g., trimethylpentanone isomers ) may depress melting points.

Experimental Design Considerations

Q. What analytical strategies are recommended for quantifying trace impurities in this compound?

- Methodology : Use GC-MS or LC-MS with high-resolution mass spectrometry to detect low-abundance species. Employ internal standards (e.g., deuterated analogs ) for calibration. Reference EPA and ECHA guidelines for validating detection limits and reproducibility in complex matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products